4-Ethyl-1H-pyrazole-1-carboxamide
Description
4-Ethyl-1H-pyrazole-1-carboxamide is a pyrazole-derived compound featuring an ethyl group at the 4-position and a carboxamide group at the 1-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-ethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-5-3-8-9(4-5)6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
InChI Key |
QWGSDKXQZAVNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(N=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Ethyl-1H-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. These reactions typically yield substituted pyrazole derivatives with diverse functional groups.
Scientific Research Applications
4-Ethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in various chemical reactions and processes.
Biology: The compound exhibits significant biological activity, making it a valuable candidate for the development of new pharmaceuticals and agrochemicals.
Medicine: Due to its potential therapeutic properties, 4-Ethyl-1H-pyrazole-1-carboxamide is studied for its use in treating various diseases, including infections and inflammatory conditions.
Industry: The compound is used in the production of fungicides and other agrochemicals, contributing to agricultural productivity and crop protection.
Mechanism of Action
The mechanism of action of 4-Ethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme critical for the mitochondrial electron transport chain. This inhibition disrupts the energy production in pathogenic fungi, leading to their death.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Functional Groups
The table below summarizes key structural differences between 4-Ethyl-1H-pyrazole-1-carboxamide and related compounds:
Key Observations:
- Carboxamide vs. Carboxylate Esters : The carboxamide group in the target compound confers higher hydrolytic stability compared to carboxylate esters (e.g., Methyl 1H-pyrazole-4-carboxylate) .
- Substituent Effects : Bulkier groups (e.g., cyclohexyl in ) may reduce solubility in polar solvents, while electron-withdrawing groups like nitro (in ) increase reactivity for further functionalization.
- Amino Substituents: Compounds with amino groups (e.g., ) are prone to participate in condensation or cyclization reactions, unlike the ethyl-substituted target.
Physicochemical Properties
- Solubility : The ethoxyethyl group in likely enhances solubility in organic solvents, whereas the target compound’s simpler structure may favor aqueous solubility.
- Stability : Nitro groups (as in ) increase thermal instability, whereas carboxamides (target) are more resistant to hydrolysis than esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
